(2-Ethylphenyl)methanesulfonyl chloride
Description
(2-Ethylphenyl)methanesulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to a 2-ethyl-substituted phenyl ring. Sulfonyl chlorides are pivotal in organic synthesis, serving as intermediates for sulfonamides, sulfonate esters, and agrochemicals .
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
(2-ethylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S/c1-2-8-5-3-4-6-9(8)7-13(10,11)12/h3-6H,2,7H2,1H3 |
InChI Key |
LXUVRLOSDMHVEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/cm³) |
|---|---|---|---|---|---|
| Methanesulfonyl chloride | CH₃ClO₂S | 114.56 | -33 | 60/21 | 1.48 |
| (3-Chlorophenyl)methanesulfonyl chloride | C₇H₆Cl₂O₂S | 225.09 | 69–72 | 321.2 (predicted) | 1.499 |
| (2-Ethylphenyl)methanesulfonyl chloride* | C₉H₁₁ClO₂S | 218.70 (calc.) | ~70–80 (estimated) | ~300–330 (estimated) | ~1.45–1.50 |
Key Observations :
- Substituent Effects : Aromatic substituents (e.g., ethyl or chloro groups) increase molecular weight and melting points compared to aliphatic methanesulfonyl chloride. For instance, (3-chlorophenyl)methanesulfonyl chloride has a melting point of 69–72°C, significantly higher than methanesulfonyl chloride (-33°C) .
- Density : Aromatic derivatives exhibit higher densities (~1.50 g/cm³) due to increased molecular packing, whereas methanesulfonyl chloride has a density of 1.48 g/mL .
- Boiling Points : The ethyl substituent in this compound likely elevates boiling points compared to methanesulfonyl chloride (60°C/21 mmHg) due to enhanced van der Waals interactions .
Methanesulfonyl Chloride
- Reactivity : Highly electrophilic, reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters under mild conditions (0–5°C) .
- Applications : Used in pharmaceuticals (e.g., sulfonylurea drugs), agrochemicals, and as a catalyst in esterification .
(3-Chlorophenyl)methanesulfonyl Chloride
- Reactivity : The electron-withdrawing chloro group enhances electrophilicity at the sulfur center, accelerating reactions with nucleophiles. However, moisture sensitivity necessitates anhydrous conditions .
- Applications : Pharmaceutical intermediate, particularly in synthesizing sulfonamide-based therapeutics .
This compound
- Steric hindrance from the ethyl group may slow reaction kinetics .
- Applications : Likely used in niche agrochemicals or drug candidates where lipophilicity from the ethyl group improves membrane permeability .
Handling Precautions :
- All compounds require personal protective equipment (PPE), including gloves, goggles, and respiratory protection .
Environmental and Regulatory Considerations
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